(2E)-N-(3-chlorophenyl)but-2-enamide
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Overview
Description
(2E)-N-(3-chlorophenyl)but-2-enamide is an organic compound characterized by the presence of a chlorophenyl group attached to a butenamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3-chlorophenyl)but-2-enamide typically involves the reaction of 3-chloroaniline with crotonic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include the precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(3-chlorophenyl)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl ketones, while reduction could produce chlorophenylamines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-(3-chlorophenyl)but-2-enamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. It can serve as a probe to understand biochemical pathways.
Medicine
In medicine, this compound might be investigated for its pharmacological properties. It could be a candidate for drug development, particularly if it exhibits bioactivity against specific targets.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism by which (2E)-N-(3-chlorophenyl)but-2-enamide exerts its effects depends on its interaction with molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to downstream effects in biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(3-bromophenyl)but-2-enamide: Similar structure but with a bromine atom instead of chlorine.
(2E)-N-(3-fluorophenyl)but-2-enamide: Contains a fluorine atom in place of chlorine.
(2E)-N-(3-methylphenyl)but-2-enamide: Features a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in (2E)-N-(3-chlorophenyl)but-2-enamide imparts unique chemical properties, such as increased reactivity in substitution reactions compared to its analogs with different substituents. This uniqueness can influence its behavior in chemical and biological systems, making it a compound of particular interest in research and industrial applications.
Properties
CAS No. |
10163-41-4 |
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Molecular Formula |
C10H10ClNO |
Molecular Weight |
195.64 g/mol |
IUPAC Name |
(E)-N-(3-chlorophenyl)but-2-enamide |
InChI |
InChI=1S/C10H10ClNO/c1-2-4-10(13)12-9-6-3-5-8(11)7-9/h2-7H,1H3,(H,12,13)/b4-2+ |
InChI Key |
DYPIIHRTZAUBPA-DUXPYHPUSA-N |
Isomeric SMILES |
C/C=C/C(=O)NC1=CC(=CC=C1)Cl |
Canonical SMILES |
CC=CC(=O)NC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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